1-(4-Methylphenyl)prop-2-en-1-one
Description
Properties
CAS No. |
19832-78-1 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |
InChI Key |
XHCPTPNCDKFRPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C=C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Antifungal Activity
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one : The introduction of an imidazole group at the 4-position of the aryl ring enhances antifungal activity against Aspergillus fumigatus. This modification improves interaction with fungal targets, making it a candidate for treating pulmonary aspergillosis .
- (E)-1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: The hydroxyl group at the 2-position confers chemopreventive properties, protecting against DNA damage in vitro and in vivo without genotoxic effects .
Antitumor Activity
- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one : Chlorine substitution increases electron-withdrawing effects, enhancing cytotoxicity. This derivative is a precursor for antitumor pyrazoline derivatives .
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Bromine and methoxy groups improve crystallinity and non-linear optical properties, relevant for materials science applications .
Electronic and Photophysical Properties
Substituents significantly alter electronic behavior:
Nitrogen-containing groups (e.g., imidazole) increase polarity, improving solubility and bioactivity, while halogens (Cl, Br) enhance electronic conjugation for optical applications .
Key Research Findings
- Structural Insights : X-ray crystallography of brominated derivatives reveals planar chalcone backbones, facilitating π-π stacking interactions critical for crystallinity .
Q & A
How can synthetic routes for 1-(4-Methylphenyl)prop-2-en-1-one be optimized to minimize side reactions during Friedel-Crafts acylation?
Advanced Research Context : Friedel-Crafts acylation is prone to over-acylation or electrophilic substitution at undesired positions.
Methodological Answer :
- Use Lewis acid catalysts (e.g., AlCl₃) with controlled stoichiometry to avoid excessive electrophilicity.
- Employ low temperatures (0–5°C) to suppress polyacylation, as demonstrated in analogous syntheses of chlorophenyl ketones .
- Monitor reaction progress via in situ FT-IR to detect intermediate formation and adjust reagent addition rates.
- Post-reaction, use column chromatography with gradient elution (hexane:ethyl acetate) to separate monoacylated products from di-substituted byproducts .
What computational methods are effective for predicting the nonlinear optical (NLO) properties of this compound derivatives?
Advanced Research Context : NLO activity depends on π-conjugation and electron donor-acceptor groups.
Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) to model hyperpolarizability (β) and dipole moments.
- Compare computed UV-Vis spectra with experimental data to validate charge-transfer transitions, as shown for structurally similar chalcones .
- Use CAM-B3LYP or M06-2X functionals for improved accuracy in excited-state properties.
- Pair with crystal structure analysis (e.g., Hirshfeld surfaces) to correlate molecular packing with NLO efficiency .
How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Advanced Research Context : Discrepancies in NMR or IR data may arise from tautomerism or polymorphism.
Methodological Answer :
- Conduct single-crystal X-ray diffraction (SCXRD) to unambiguously determine bond lengths and angles. Refine structures using SHELXL .
- For polymorph identification, use differential scanning calorimetry (DSC) and variable-temperature XRD to track phase transitions.
- Cross-validate with solid-state NMR (¹³C CP-MAS) to correlate crystallographic data with chemical environments .
What strategies enhance the biological activity of this compound derivatives against kinetoplastid parasites?
Advanced Research Context : Chalcone derivatives exhibit antileishmanial/antimalarial activity via enzyme inhibition.
Methodological Answer :
- Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the para position to enhance electrophilicity and target binding, as seen in 2-hydroxyphenyl analogs .
- Perform molecular docking (AutoDock Vina) to optimize interactions with Leishmania major’s trypanothione reductase.
- Validate selectivity via in vitro assays against mammalian cell lines (e.g., HEK293) to minimize off-target effects .
How do intermolecular hydrogen bonding patterns influence the crystallographic packing of this compound?
Advanced Research Context : Non-covalent interactions dictate material properties like solubility and stability.
Methodological Answer :
- Analyze graph sets (Etter’s notation) using Mercury software to classify hydrogen-bonding motifs (e.g., R₂²(8) rings).
- Compare packing efficiencies in polar (Pna2₁) vs. centrosymmetric space groups (P2₁/c) using Hirshfeld surface analysis .
- Correlate with thermal gravimetric analysis (TGA) to assess stability; stronger H-bonding networks often increase melting points .
What experimental and theoretical approaches reconcile discrepancies in reaction kinetics for chalcone synthesis involving this compound?
Advanced Research Context : Kinetic inconsistencies may arise from solvent effects or competing pathways.
Methodological Answer :
- Use stopped-flow UV-Vis spectroscopy to monitor enolization rates in real-time under varying pH (3–10).
- Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and identify rate-limiting steps.
- Validate with DFT-based transition state modeling (Gaussian 16) to visualize energy barriers for keto-enol tautomerism .
How does substituent position (ortho, meta, para) on the phenyl ring affect the electronic properties of this compound?
Advanced Research Context : Substituents modulate conjugation and redox behavior.
Methodological Answer :
- Synthesize derivatives with substituents at varying positions and characterize via cyclic voltammetry (CV) to measure oxidation potentials.
- Use time-dependent DFT (TD-DFT) to simulate frontier molecular orbitals (HOMO-LUMO gaps) and compare with experimental UV-Vis data .
- For para-substituted derivatives, observe enhanced π-delocalization via Raman spectroscopy (C=O stretching shifts) .
What protocols mitigate crystallization challenges for this compound in polar solvents?
Advanced Research Context : High polarity solvents can disrupt nucleation.
Methodological Answer :
- Employ anti-solvent vapor diffusion (e.g., ether into ethanol) to induce controlled crystallization.
- Use seeding techniques with pre-characterized microcrystals to guide polymorph formation.
- Optimize via High-Throughput Crystallization Screening (HTCS) with 96-well plates and automated imaging .
How can in silico toxicology models predict the environmental impact of this compound derivatives?
Advanced Research Context : Regulatory compliance requires ecotoxicity assessments.
Methodological Answer :
- Apply OECD QSAR Toolbox to estimate biodegradability and aquatic toxicity (LC50 for Daphnia magna).
- Cross-reference with EPA DSSTox databases (DTXSID identifiers) for structural analogs .
- Validate predictions using microtox assays (Vibrio fischeri bioluminescence inhibition) .
What mechanistic insights explain the antioxidant activity of this compound derivatives?
Advanced Research Context : Radical scavenging correlates with phenolic or enolic hydrogen availability.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
